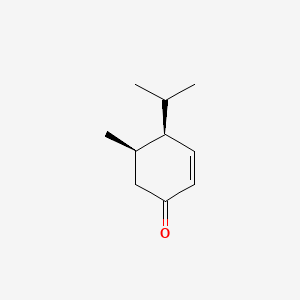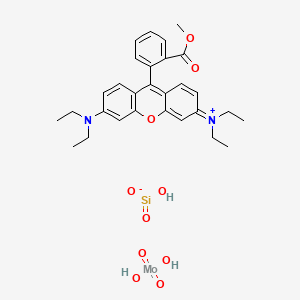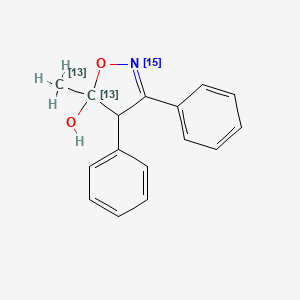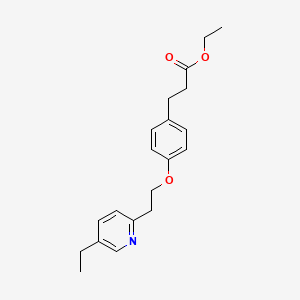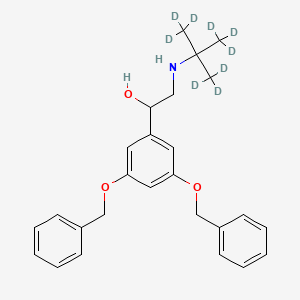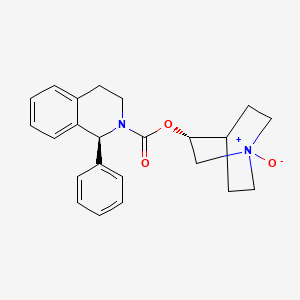
索利芬那辛N-氧化物
描述
Solifenacin N-oxide is an inactive metabolite of the muscarinic receptor antagonist solifenacin. It is also a potential impurity found in commercial preparations of solifenacin. Solifenacin N-oxide is formed when solifenacin is stored under oxidative conditions.
科学研究应用
药代动力学和代谢物分析
索利芬那辛N-氧化物是索利芬那辛的药理学活性代谢物,索利芬那辛是一种用于治疗膀胱过度活动的毒蕈碱受体拮抗剂 . 在药代动力学研究中,不仅要量化活性药物,还要量化其代谢物,以了解药物的代谢和排泄情况。血浆中索利芬那辛N-氧化物的存在可以指示代谢途径和药物在体内的稳定性。
稳定性指示方法开发
在稳定性指示方法的开发中,索利芬那辛N-氧化物作为主要的降解产物标记物 . 高效液相色谱 (HPLC) 技术经过优化,可以检测和量化这种代谢物,这对评估索利芬那辛药物的货架期和适当的储存条件至关重要。
药物制剂和优化
在索利芬那辛药物的制剂中,了解索利芬那辛N-氧化物的行为可以帮助做出关于赋形剂相容性和制剂稳定性的决定。 它也用于生物等效仿制药的开发,其中杂质谱必须与原药一致 .
作用机制
Target of Action
Solifenacin N-Oxide, also known as Solifenacin (m2) or Solifenacin N1-oxide, primarily targets the M2 and M3 muscarinic receptors . These receptors play a crucial role in the functioning of the bladder .
Mode of Action
Solifenacin N-Oxide is a competitive muscarinic receptor antagonist . It has the highest affinity for M3, M1, and M2 muscarinic receptors . Approximately 80% of the muscarinic receptors in the bladder are M2, while 20% are M3 . Solifenacin’s antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .
Biochemical Pathways
Solifenacin N-Oxide undergoes N-oxidation at the quinuclidin ring by cytochrome P450 . The tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, solifenacin can undergo direct glucuronidation .
Pharmacokinetics
Solifenacin N-Oxide is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine . In healthy adults, total clearance of solifenacin amounts to 7–14 L/h . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration . Urinary excretion plays a minor role in the elimination of solifenacin, resulting in renal clearance of 0.67–1.51 L/h .
Result of Action
The antagonism of the M2 and M3 muscarinic receptors in the bladder by Solifenacin N-Oxide results in the treatment of an overactive bladder . It may help with incontinence, urinary frequency, and urinary urgency .
Action Environment
The action of Solifenacin N-Oxide can be influenced by various environmental factors. For instance, exposure to solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment, as well as by coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day . Therefore, these factors should be considered when prescribing Solifenacin N-Oxide.
生化分析
Biochemical Properties
Solifenacin N-Oxide interacts with various enzymes and proteins. It undergoes N-oxidation at the quinuclidin ring by cytochrome P450 . The tetrahydroisoquinoline ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, Solifenacin can undergo direct glucuronidation .
Cellular Effects
The cellular effects of Solifenacin N-Oxide are not fully understood. Its parent compound, Solifenacin, is known to have effects on various types of cells and cellular processes. It influences cell function by acting as a competitive muscarinic acetylcholine receptor antagonist .
Molecular Mechanism
It is known that Solifenacin, the parent compound, exerts its effects at the molecular level by competitively antagonizing muscarinic acetylcholine receptors .
Temporal Effects in Laboratory Settings
Studies on Solifenacin have shown that peak plasma levels of Solifenacin are reached within 3 to 8 hours after administration .
Dosage Effects in Animal Models
Studies on Solifenacin have shown that it has high absolute bioavailability of about 90%, which does not decrease with concomitant food intake .
Metabolic Pathways
Solifenacin N-Oxide is involved in several metabolic pathways. It undergoes N-oxidation at the quinuclidin ring by cytochrome P450 . The tetrahydroisoquinoline ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, Solifenacin can undergo direct glucuronidation .
Transport and Distribution
It is known that Solifenacin, the parent compound, has an apparent volume of distribution of 600 L and is 93–96% plasma protein bound .
Subcellular Localization
It is known that Solifenacin, the parent compound, probably crosses the blood-brain barrier .
属性
IUPAC Name |
[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c26-23(28-21-16-25(27)14-11-18(21)12-15-25)24-13-10-17-6-4-5-9-20(17)22(24)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t18?,21-,22-,25?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHAPLMCCXMFAI-QYYKVDRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180272-28-0 | |
| Record name | Solifenacin N1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180272280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SOLIFENACIN N1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67V0THE6SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Solifenacin N-oxide identified in the context of Solifenacin Succinate analysis?
A1: Research by [] describes the development of a gradient, reverse-phase high-performance liquid chromatography (HPLC) method specifically designed to detect and quantify impurities in Solifenacin Succinate. This method successfully separated Solifenacin Succinate from Solifenacin N-oxide, achieving a resolution greater than 3.0. Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to confirm the identity of Solifenacin N-oxide, particularly when it emerged as a significant degradation product under oxidative stress conditions during stability testing. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)

